molecular formula C9H12BrNO B8503932 5-Bromo-3-isopropoxy-2-methylpyridine

5-Bromo-3-isopropoxy-2-methylpyridine

Cat. No.: B8503932
M. Wt: 230.10 g/mol
InChI Key: FLWFUQREWQXXDJ-UHFFFAOYSA-N
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Description

5-Bromo-3-isopropoxy-2-methylpyridine is a brominated pyridine derivative characterized by a bromine atom at the 5-position, an isopropoxy group (–OCH(CH₃)₂) at the 3-position, and a methyl group (–CH₃) at the 2-position. Pyridine derivatives are valued for their electronic and steric properties, which influence reactivity in cross-coupling reactions, nucleophilic substitutions, and ligand synthesis .

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

5-bromo-2-methyl-3-propan-2-yloxypyridine

InChI

InChI=1S/C9H12BrNO/c1-6(2)12-9-4-8(10)5-11-7(9)3/h4-6H,1-3H3

InChI Key

FLWFUQREWQXXDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)Br)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-isopropoxy-2-methylpyridine can be achieved through several methods. One common method involves the bromination of 3-isopropoxy-2-methyl-pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-isopropoxy-2-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

5-Bromo-3-isopropoxy-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-isopropoxy-2-methylpyridine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing their activity. The presence of the bromine atom and the isopropoxy group can affect the compound’s reactivity and interaction with other molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares 5-Bromo-3-isopropoxy-2-methylpyridine with analogous pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications References
This compound C₉H₁₂BrNO 242.10 (calc.) Br (5), –OCH(CH₃)₂ (3), –CH₃ (2) Hypothesized: Intermediate for drug synthesis N/A
5-Bromo-2-methoxy-3-methylpyridine C₇H₈BrNO 202.05 Br (5), –OCH₃ (2), –CH₃ (3) Refractive index: 1.554; used in organic synthesis
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 Br (2), –CH₃ (3) Hazardous (HazCom 2012); industrial intermediate
5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate C₇H₄BrF₃INO₃S 469.98 (calc.) Br (5), I (3), –OSO₂CF₃ (2) Reactive in Suzuki-Miyaura couplings
5-AMINO-3-BROMO-2-METHYLPYRIDINE C₆H₇BrN₂ 187.04 Br (3), –NH₂ (5), –CH₃ (2) Pharmaceutical intermediate
Key Observations:
  • Reactivity : Bromine at position 5 (common in many analogs) facilitates cross-coupling reactions, while iodine or triflate groups (e.g., in ) increase electrophilicity for faster substitutions .
  • Polarity: Methoxy and isopropoxy groups enhance solubility in polar solvents compared to non-oxygenated analogs like 2-Bromo-3-methylpyridine .

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